C5 p-Tolyl vs. C5 Phenyl: A 6.5-Fold Increase in CK2 Inhibitory Potency
In a direct head-to-head comparison within the 4-aminothieno[2,3-d]pyrimidine series, the C5 p-tolyl-substituted compound 5e (NHTP23) exhibited an IC₅₀ of 0.01 µM against human protein kinase CK2, whereas the corresponding C5 phenyl analog 5g (NHTP25) showed an IC₅₀ of 0.065 µM [1]. This represents a 6.5-fold improvement in inhibitory potency attributable solely to the presence of the para-methyl group on the C5 phenyl ring.
| Evidence Dimension | CK2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.01 µM (compound 5e, 5-p-tolyl-4-aminothieno[2,3-d]pyrimidine analog of target scaffold) |
| Comparator Or Baseline | 0.065 µM (compound 5g, 5-phenyl-4-aminothieno[2,3-d]pyrimidine) |
| Quantified Difference | 6.5-fold greater potency for p-tolyl analog |
| Conditions | In vitro ATP-competitive CK2 kinase inhibition assay (cell-free) |
Why This Matters
Demonstrates that the p-tolyl substituent at C5 imparts a non-linear potency advantage over the unsubstituted phenyl analog, making the 5-(4-methylphenyl) substitution pattern a critical selection criterion for CK2-targeted probe or lead generation programs.
- [1] Ostrynska OV, et al. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Eur J Med Chem. 2016. PMID: 16418439. View Source
